molecular formula C12H9F2NO2S B5423540 2,5-difluoro-N-phenylbenzenesulfonamide

2,5-difluoro-N-phenylbenzenesulfonamide

Cat. No.: B5423540
M. Wt: 269.27 g/mol
InChI Key: UPUDRZACHSSPEA-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₂H₉F₂NO₂S It is a sulfonamide derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, and a phenyl group attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-phenylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2,5-Difluorobenzenesulfonyl chloride+AnilineThis compound\text{2,5-Difluorobenzenesulfonyl chloride} + \text{Aniline} \rightarrow \text{this compound} 2,5-Difluorobenzenesulfonyl chloride+Aniline→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products with nucleophiles replacing the fluorine atoms.

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

2,5-Difluoro-N-phenylbenzenesulfonamide has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Materials science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-phenylbenzenesulfonamide
  • 2,6-Difluoro-N-phenylbenzenesulfonamide
  • 3,5-Difluoro-N-phenylbenzenesulfonamide

Uniqueness

2,5-Difluoro-N-phenylbenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and binding properties. The 2,5-difluoro substitution pattern can lead to distinct electronic and steric effects compared to other isomers, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-difluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUDRZACHSSPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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